N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE
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Overview
Description
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a methoxy group, a phenyl ring, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone.
Coupling with Phenyl Ring: The piperidine derivative is then coupled with a phenyl ring through a nucleophilic substitution reaction.
Propanamide Formation: The final step involves the formation of the propanamide moiety through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like halogens, Lewis acids as catalysts.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The piperidine ring and methoxy group are crucial for binding to receptors or enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(m-tolyl)propanamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(p-tolyl)propanamide: Another isomer with a different position of the tolyl group.
Uniqueness
N-[4-(3-METHOXYPIPERIDIN-1-YL)PHENYL]-3-(2-METHYLPHENYL)PROPANAMIDE stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-17-6-3-4-7-18(17)9-14-22(25)23-19-10-12-20(13-11-19)24-15-5-8-21(16-24)26-2/h3-4,6-7,10-13,21H,5,8-9,14-16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALSFGOBRZJCCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NC2=CC=C(C=C2)N3CCCC(C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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